N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

描述

BenchChem offers high-quality N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-13(4-2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKELDZNZCYCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745297 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-48-4 | |

| Record name | 5-Bromo-N,N-diethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine CAS 104290-48-4 properties

An In-depth Technical Guide to N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS 104290-48-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a substituted pyridine derivative that holds potential as a versatile intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive bromine atom on the pyridine ring and a tertiary amine side chain, presents multiple avenues for further chemical modification. This guide provides a comprehensive overview of its known properties, a detailed examination of a potential synthetic route, and inferred safety and handling protocols. Due to the compound's status primarily as a research chemical, publicly available data on its physical and spectral properties is limited. Therefore, this document synthesizes information from suppliers and analogous compounds to provide a robust technical profile for laboratory applications.

Compound Identification and Core Properties

The fundamental identifiers for N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine are crucial for accurate sourcing and documentation in a research setting.

| Identifier | Value | Source |

| CAS Number | 104290-48-4 | [1][2][3] |

| Molecular Formula | C10H15BrN2 | [1][3] |

| Molecular Weight | 243.14 g/mol | Calculated |

| IUPAC Name | N-((5-bromopyridin-3-yl)methyl)-N-ethylethanamine | N/A |

| Canonical SMILES | CCN(CC)CC1=CC(=CN=C1)Br | [4] |

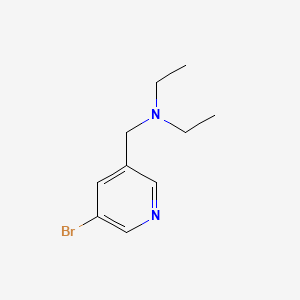

Below is a 2D representation of the chemical structure, illustrating the key functional groups: a 3,5-substituted pyridine ring and a diethylaminomethyl group.

Caption: 2D Structure of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine.

Synthesis Pathway and Experimental Protocol

The synthesis of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is not widely documented in peer-reviewed literature. However, based on established methodologies for analogous compounds, a plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine. A particularly effective method reported for similar structures utilizes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5]

Proposed Synthetic Workflow

The logical pathway starts from commercially available 3,5-dibromopyridine and involves its reaction with diethylamine. The selectivity for mono-substitution at the 3-position is a key consideration, often influenced by steric hindrance and electronic effects.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from a reported microwave-assisted synthesis of a structurally similar compound, 5-Bromo-3-(diethylamino)pyridine.[5]

Materials:

-

3,5-Dibromopyridine

-

Diethylamine

-

1-Methyl-2-pyrrolidinone (NMP)

-

Toluene

-

Deionized water

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: In a suitable microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), NMP, and toluene.

-

Reagent Addition: Add an excess of diethylamine (e.g., 10 eq) to the mixture. The use of excess amine drives the reaction towards the desired product and can also act as a base to neutralize the HBr byproduct.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 180 °C) for a designated period. Reaction time may vary, requiring monitoring by TLC or LC-MS. For diethylamine, a longer reaction time (e.g., 8 hours) might be necessary compared to other secondary amines.[5]

-

Quenching and Extraction: After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and then brine to remove NMP and unreacted amine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by silica gel flash chromatography to isolate the pure N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine.

Causality Behind Experimental Choices:

-

Microwave Heating: This technique provides rapid and uniform heating, often leading to cleaner reactions and significantly shorter completion times compared to conventional heating methods.[5]

-

Solvent System (NMP/Toluene): NMP is a high-boiling polar aprotic solvent that facilitates SNAr reactions. Toluene can help to control the polarity of the medium.

-

Excess Amine: Using an excess of the nucleophile (diethylamine) ensures that the concentration of the limiting reagent (3,5-dibromopyridine) is the rate-determining factor, pushing the equilibrium towards product formation.

Inferred Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for CAS 104290-48-4. The following safety information is inferred from datasheets for structurally related bromopyridines and alkylamines.[6][7]

| Hazard Category | Inferred Classification & Statement |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[6][7] |

| Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[6][7] |

| Target Organ Toxicity | May cause respiratory irritation.[7] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust, vapor, or mist.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

-

Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

Potential Applications in Drug Discovery and Development

While specific applications for N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine are not documented, its structure is indicative of its utility as a chemical building block. The bromopyridine motif is a privileged scaffold in medicinal chemistry.

-

Scaffold for Further Functionalization: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex molecular fragments.

-

Intermediate for API Synthesis: Substituted pyridines are core components of numerous active pharmaceutical ingredients (APIs). This compound could serve as an intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Fragment-Based Drug Design: The molecule itself could be used in fragment screening libraries to identify initial hits against biological targets.

Conclusion

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (CAS 104290-48-4) is a valuable, albeit under-characterized, research chemical. This guide provides a foundational understanding of its identity, a robust and plausible synthesis strategy, and essential, inferred safety protocols. As research into novel chemical entities expands, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their synthesis and handling paramount for research and development professionals.

References

Sources

- 1. N-((5-bromopyridin-3-yl)methyl)-N-ethylethanamine [104290-48-4] | Chemsigma [chemsigma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 104290-48-4 N-((5-bromopyridin-3-yl)methyl)-N-ethylethanamine [chemsigma.com]

- 4. 1152879-11-2|N-((5-Bromopyridin-3-yl)methyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine. As a substituted pyridine derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. This document outlines its structural features, predicted physicochemical properties, and detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's fundamental properties.

Introduction and Compound Overview

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a tertiary amine featuring a 5-bromopyridine core. The presence of the bromine atom and the diethylaminomethyl substituent at the 3-position of the pyridine ring are expected to significantly influence its chemical reactivity, lipophilicity, and potential biological activity. The pyridine nitrogen introduces a basic center, affecting its solubility in aqueous media and its ability to form salts. Understanding these fundamental physicochemical properties is paramount for any application, from designing new synthetic routes to predicting its behavior in biological systems.

This guide will delve into the key physicochemical parameters of this molecule, offering both theoretically computed values and a blueprint for their empirical determination.

Molecular Structure and Chemical Identifiers

-

IUPAC Name: N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

-

Molecular Formula: C10H15BrN2

-

Canonical SMILES: CCN(CC)CC1=CC(=CN=C1)Br

Structural Diagram:

Caption: 2D structure of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce in publicly available literature, we can predict its properties based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 243.14 g/mol | Calculated |

| XLogP3 | 2.5 | Computed by XLogP3 3.0 (based on similar structures)[1] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Topological Polar Surface Area | 16.1 Ų | Computed (based on similar structures)[1] |

| pKa (most basic) | ~8.5-9.5 | Estimated based on pyridine and tertiary amine pKa values |

| Boiling Point | Not available | Expected to be high due to molecular weight and polarity |

| Melting Point | Not available | Likely a solid at room temperature |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from structure |

Synthesis and Purification

The synthesis of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine can be approached through a reductive amination pathway, a robust and widely used method in medicinal chemistry.

Synthetic Workflow

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond mere data presentation, this guide explains the underlying principles and experimental rationale, offering field-proven insights into structural elucidation. It includes detailed, self-validating protocols for data acquisition and visual workflows to ensure clarity and reproducibility, serving as a vital resource for the synthesis, verification, and quality control of this and structurally related compounds.

Introduction and Molecular Overview

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a substituted pyridine derivative featuring a tertiary amine moiety. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the pyridine ring and the amine functional group. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that, when used in concert, provide a detailed molecular fingerprint, confirming identity, structure, and purity.

This guide will systematically predict and interpret the key spectroscopic signatures of the title compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure:

-

Molecular Formula: C₁₀H₁₅BrN₂

-

Molecular Weight: 243.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei.

Expertise & Rationale: Predicting the ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the distinct electronic environments of the hydrogen atoms. The electronegativity of adjacent atoms (N, Br) and the anisotropic effects of the pyridine ring are the primary determinants of chemical shifts.

-

Aromatic Protons (Pyridine Ring): The pyridine ring contains three distinct protons. The proton at position 2 (H-2), situated between the nitrogen and the carbon bearing the methylene bridge, will be the most deshielded. The proton at position 6 (H-6) will be slightly less deshielded, and the proton at position 4 (H-4) will appear in between. Their multiplicities are determined by meta-coupling.

-

Benzylic Protons (-CH₂-N): These protons are adjacent to both the aromatic ring and the nitrogen atom, placing their signal in a characteristic downfield region. They will appear as a singlet as there are no adjacent protons.

-

Aliphatic Protons (N-Ethyl groups): The two ethyl groups are chemically equivalent. The methylene protons (-CH₂-CH₃) are adjacent to the nitrogen, resulting in a downfield shift compared to the terminal methyl protons (-CH₂-CH₃). Spin-spin coupling will result in a quartet for the methylene protons (split by the 3 methyl protons) and a triplet for the methyl protons (split by the 2 methylene protons).

Table 1: Predicted ¹H NMR Spectral Data for N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 (Aromatic) | 8.50 - 8.60 | d (J ≈ 2.0 Hz) | 1H |

| H-6 (Aromatic) | 8.45 - 8.55 | d (J ≈ 2.0 Hz) | 1H |

| H-4 (Aromatic) | 7.70 - 7.80 | t (J ≈ 2.0 Hz) | 1H |

| -CH₂- (Benzylic) | 3.50 - 3.60 | s | 2H |

| -N-(CH₂ CH₃)₂ | 2.50 - 2.60 | q (J ≈ 7.1 Hz) | 4H |

| -N-(CH₂CH₃ )₂ | 1.00 - 1.10 | t (J ≈ 7.1 Hz) | 6H |

d = doublet, t = triplet, q = quartet, s = singlet, J = coupling constant

Expertise & Rationale: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.

-

Aromatic Carbons: Carbons attached to electronegative atoms (N, Br) or within the aromatic system will have distinct shifts. C-5 (bearing the bromine) will be shifted to a degree, while C-3 and C-2 will be significantly affected by the nitrogen and the substituent.

-

Aliphatic Carbons: The benzylic carbon will appear downfield due to its attachment to the ring and nitrogen. The ethyl group carbons will be in the typical aliphatic region, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Aromatic) | 150 - 152 |

| C-6 (Aromatic) | 148 - 150 |

| C-4 (Aromatic) | 138 - 140 |

| C-3 (Aromatic) | 135 - 137 |

| C-5 (Aromatic, C-Br) | 120 - 122 |

| -C H₂- (Benzylic) | 55 - 58 |

| -N-(C H₂CH₃)₂ | 47 - 49 |

| -N-(CH₂C H₃)₂ | 11 - 13 |

Trustworthiness: Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data. The choice of solvent is critical; Chloroform-d (CDCl₃) is an excellent first choice as it dissolves many non-polar to moderately polar amines and has a clean spectral window.[1][2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the analyte.[2]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[3]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

// Node styles start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation\n(5-10 mg in 0.7 mL CDCl3 + TMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample into\nNMR Tube", fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument [label="Insert into\nSpectrometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; setup [label="Lock & Shim", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acquire [label="Acquire Data\n(1H & 13C Spectra)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Process Data\n(FT, Phase, Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Spectrum\n& Assign Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep [label="Weigh & Dissolve"]; prep -> load; load -> instrument; instrument -> setup [label="Optimize Field"]; setup -> acquire [label="Run Pulse Sequences"]; acquire -> process [label="Generate Spectrum"]; process -> analyze; analyze -> end_node; } } Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Predicted IR Absorption Bands

The IR spectrum of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is expected to show characteristic bands corresponding to its aromatic and aliphatic components.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amine is expected in the 1250-1020 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine bond will produce an absorption in the far-infrared region, typically between 650-550 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1550, 1480 - 1420 | Medium-Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Medium |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Trustworthiness: Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a Kimwipe dampened with isopropanol or ethanol to wipe the crystal surface and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the analyte directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expertise & Rationale: Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula C₁₀H₁₅BrN₂ contains one nitrogen atom, but the presence of a second nitrogen means the "Nitrogen Rule" predicts an even nominal mass. However, the exact mass is key. The presence of bromine is highly diagnostic, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by 2 m/z units.

-

Fragmentation: Electrospray Ionization (ESI) is a soft ionization technique that will likely produce the protonated molecule [M+H]⁺. In tandem MS (MS/MS), fragmentation will occur. The most characteristic fragmentation for amines is alpha-cleavage , where the bond adjacent to the nitrogen atom is broken. For this molecule, the most favorable alpha-cleavage involves the loss of an ethyl radical, leading to a stable, resonance-delocalized iminium ion. Cleavage of the benzylic C-N bond is also a highly probable pathway, leading to the formation of a stable bromopyridinylmethyl cation.

Table 4: Predicted Key Ions in ESI-MS

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 244.05 | 246.05 | Protonated Molecular Ion |

| [M-C₂H₅]⁺ | 215.02 | 217.02 | Alpha-cleavage: loss of an ethyl radical |

| [C₆H₅BrN]⁺ | 171.96 | 173.96 | Cleavage of benzylic C-N bond |

Trustworthiness: Protocol for ESI-MS Data Acquisition

This protocol is designed for obtaining high-resolution mass data, which is critical for formula confirmation.[4][5][6]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL).[7] A recommended starting point is to make a 1 mg/mL stock in a solvent like methanol or acetonitrile, then dilute this 1:100 with the mobile phase.[7]

-

Solvent System: The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode ESI.[7]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize key ESI source parameters:

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (N₂): Adjust to achieve a stable spray.

-

Drying Gas (N₂): Set temperature and flow to facilitate desolvation (e.g., 250-350 °C).

-

-

Mass Analyzer: Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500 Da). For fragmentation data, perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion.

-

Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and its isotopic pattern. Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

// Node styles start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Sample Preparation\n(~10 µg/mL in MeOH/H₂O\n+ 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; infuse [label="Direct Infusion\n(5-10 µL/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ionize [label="Electrospray Ionization (ESI)\nGenerate [M+H]⁺ ions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Mass Analysis\n(Full Scan & MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; detect [label="Ion Detection", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Data Processing\n& Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep [label="Dilute Sample"]; prep -> infuse; infuse -> ionize [label="Create Aerosol"]; ionize -> analyze [label="Select & Fragment"]; analyze -> detect; detect -> process [label="Generate Mass Spectrum"]; process -> end_node; } } Caption: Workflow for ESI-MS Spectrometric Analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from these orthogonal methods to build an irrefutable case for the structure.

// Node Styles NMR [label="{NMR Spectroscopy | {¹H: Proton count, connectivity, environment | ¹³C: Carbon backbone}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="{IR Spectroscopy | {Functional Groups | {C-H (sp², sp³) | C=N, C=C (Aromatic) | C-N, C-Br}}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="{Mass Spectrometry | {Molecular Weight | Isotopic Pattern (Br) | Fragmentation}}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label=" Confirmed Structure | N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine | Purity Assessment", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges NMR -> Structure:f1 [label="Provides C-H Framework"]; IR -> Structure:f1 [label="Confirms Functional Groups"]; MS -> Structure:f1 [label="Confirms Molecular Formula"]; } } Caption: Integrated workflow for structural confirmation.

-

IR confirms the presence of the pyridine ring, aliphatic chains, and the C-Br bond.

-

MS confirms the molecular weight and elemental formula (C₁₀H₁₅BrN₂), with the characteristic M⁺/M+2⁺ pattern validating the presence of one bromine atom.

-

NMR provides the final, unambiguous proof by showing the exact number of protons and carbons and their precise connectivity, distinguishing this compound from all other isomers.

Conclusion

The spectroscopic characterization of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is straightforward when a systematic, multi-technique approach is employed. The predicted data presented in this guide—¹H and ¹³C NMR chemical shifts and coupling patterns, key IR absorption frequencies, and the expected mass spectrometric fragmentation—provide a robust template for researchers. By following the detailed, field-tested protocols herein, scientists can confidently verify the synthesis, confirm the structure, and assess the purity of this molecule, ensuring the integrity and validity of their research and development efforts.

References

-

Bruker. (2011). Bruker OPUS Spectroscopy Software ver.7 ed.2011. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Online]. Available at: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Online]. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Online]. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Holcapek, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Online]. Available at: [Link]

-

Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. Available at: [Link]

-

Lawrence, D. S. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Protein Science, 25(10), 1814-1824. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online]. Available at: [Link]

-

Wilm, M., & Mann, M. (1996). Analytical properties of the nanoelectrospray ion source. Analytical Chemistry, 68(1), 1–8. Available at: [Link]

Sources

- 1. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

Abstract: This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of the novel compound N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine. Intended for researchers and professionals in drug development, this document outlines the foundational physicochemical principles, detailed experimental protocols, and data interpretation frameworks essential for advancing a compound from discovery to preclinical assessment. The narrative emphasizes the causal relationships behind experimental design, ensuring a robust and scientifically sound evaluation.

Introduction and Molecular Context

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The bromine substituent, the basic pyridine nitrogen, and the tertiary amine side chain are all key structural features that will dictate the compound's physicochemical behavior. A thorough understanding of its solubility and stability is not merely a data collection exercise; it is a critical prerequisite for formulation development, pharmacokinetic profiling, and ensuring the ultimate safety and efficacy of a potential therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide will therefore detail a logical, phase-appropriate workflow for characterizing these critical attributes.

Predicted Physicochemical Properties

Prior to embarking on experimental work, it is instructive to utilize computational models to predict key molecular properties.[3][4][5] While not a substitute for empirical data, these predictions inform experimental design, such as the selection of appropriate pH ranges and analytical techniques.

Table 1: Predicted Physicochemical Properties of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Formula | C10H15BrN2 | - |

| Molecular Weight | 243.14 g/mol | Essential for preparing solutions of known molarity. |

| pKa (most basic) | ~5.0 - 6.0 | The compound is a base; the pyridine nitrogen (pKa ~5.2) and tertiary amine will be protonated at physiological pH.[6][7][8] Solubility is expected to be highly pH-dependent. |

| cLogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. May suggest a "like dissolves like" principle where solubility is higher in organic solvents than in water at neutral pH.[3] |

| Topological Polar Surface Area (TPSA) | ~16-20 Ų | Suggests good potential for membrane permeability. |

Note: pKa and cLogP values are estimated based on the parent pyridine structure (pKa ~5.23) and contributions from its substituents.[6][9][10][11]

Aqueous Solubility Profiling

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent.[3] For ionizable molecules like our target compound, this is heavily influenced by pH. We must characterize both kinetic and thermodynamic solubility to guide different stages of drug development.

Experimental Workflow for Solubility Assessment

A tiered approach is most efficient. We begin with a high-throughput kinetic assessment to enable rapid compound ranking and proceed to more resource-intensive thermodynamic studies for definitive characterization.

Caption: Tiered workflow for solubility characterization.

Protocol: Kinetic Solubility Determination

Causality: This assay is designed for speed. It measures the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock. This mimics the conditions of many high-throughput biological screens and provides a rapid flag for compounds with potential solubility liabilities.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Assay Plate: To a 96-well microplate, add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer (final concentration: 100 µM, 1% DMSO). Serially dilute across the plate.

-

Incubation: Cover the plate, shake for 2 hours at room temperature.

-

Detection: Measure turbidity using a nephelometer or a plate reader capable of detecting light scatter at ~620 nm. The concentration at which a significant increase in signal is observed is the kinetic solubility limit.

Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

Causality: This is the gold-standard method for determining true equilibrium solubility. By incubating an excess of solid compound in various buffers, we ensure the solution is fully saturated. This data is critical for predicting dissolution in the gastrointestinal tract and for formulation development.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.01 M HCl for pH 2.0; 50 mM Acetate for pH 5.0; 50 mM Phosphate for pH 7.4; 50 mM Borate for pH 9.0).

-

Sample Preparation: Add an excess of solid N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials.

-

Equilibration: Seal the vials and shake on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours. This duration is chosen to ensure equilibrium is reached, which should be confirmed by sampling at 24 and 48 hours in a pilot experiment.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute with an appropriate mobile phase, and quantify the concentration using a validated HPLC-UV method against a standard curve.

Table 2: Expected pH-Solubility Profile

| pH | Expected Solubility | Rationale |

| 2.0 | High | Both nitrogen atoms are fully protonated, forming a soluble salt. |

| 5.0 | High | The compound is still predominantly in its protonated, soluble form. |

| 7.4 | Moderate to Low | A significant fraction of the compound will be in the neutral, less soluble free base form. |

| 9.0 | Low | The compound is almost entirely in its free base form, solubility is at its minimum (intrinsic solubility). |

Chemical Stability Assessment

A stability assessment identifies conditions that cause the compound to degrade. Forced degradation (or stress testing) is an essential component, intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Causality: The conditions are chosen to attack specific, common liabilities in small molecules.

-

Acid/Base Hydrolysis: Targets susceptible functional groups. The pyridine ring itself is generally stable, but ester or amide analogues would be labile.

-

Oxidation: The tertiary amine and the electron-rich pyridine ring are potential sites of oxidation (e.g., N-oxide formation).[6]

-

Photostability: Halogenated aromatic rings can be susceptible to photolytic degradation.

-

Thermal: Provides a baseline for degradation due to heat energy alone.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid: Mix 1 part compound solution with 1 part 0.2 M HCl (final: 0.1 M HCl). Incubate at 80°C.

-

Base: Mix 1 part compound solution with 1 part 0.2 M NaOH (final: 0.1 M NaOH). Incubate at 80°C.

-

Oxidative: Mix 1 part compound solution with 1 part 6% H₂O₂ (final: 3% H₂O₂). Store at room temperature, protected from light.

-

Thermal: Incubate the compound solution at 80°C.

-

Photolytic: Expose the compound solution to light as specified in ICH guideline Q1B. Include a dark control.

-

-

Time Points: Pull samples at appropriate times (e.g., 0, 2, 8, 24 hours). Quench the acid/base samples with an equimolar amount of base/acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify any major degradants by mass spectrometry.

Table 3: Sample Data Summary for Forced Degradation

| Condition | Time (hr) | Parent Remaining (%) | Major Degradants (m/z) |

| 0.1 M HCl, 80°C | 24 | >98% | None Detected |

| 0.1 M NaOH, 80°C | 24 | >98% | None Detected |

| 3% H₂O₂, RT | 24 | ~85% | 259.1 (M+16, N-oxide) |

| 80°C | 24 | >99% | None Detected |

| Photolytic (ICH Q1B) | - | >95% | Minor unspecified peaks |

Conclusion

The systematic application of the protocols detailed in this guide will generate a robust data package for N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine. The compound is predicted to be a base with highly pH-dependent solubility, a critical factor for oral drug development. Forced degradation studies are likely to show susceptibility to oxidation at the nitrogen centers, informing on necessary handling and storage conditions (e.g., protection from oxidizing agents and potentially light). This foundational knowledge of solubility and stability is indispensable for making informed decisions in the progression of this, or any, candidate compound.

References

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

-

Title: Predicting Solubility Source: Rowan Scientific URL: [Link]

-

Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: Journal of Cheminformatics URL: [Link]

-

Title: How To Predict Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

-

Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: Nature Communications URL: [Link]

-

Title: Pyridine and its Derivatives Source: Wiley Online Library URL: [Link]

-

Title: Theoretical pKa calculations of substituted pyridines Source: ResearchGate URL: [Link]

-

Title: Pyridines deep dive: Properties, structure, synthesis and sources Source: Chempanda Blog URL: [Link]

-

Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the corresponding substituent electrophilic s w values Source: ResearchGate URL: [Link]

-

Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyridine | C5H5N | CID 1049 Source: PubChem URL: [Link]

-

Title: (PDF) Theoretical pKa calculations of substituted pyridines Source: ResearchGate URL: [Link]

-

Title: Effect of atomic Charge on pka 's of Substituted pyridines Source: Diyala Journal for Pure Science URL: [Link]

-

Title: The Basicities of Substituted Pyridines and their 1-Oxides Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pharmacological Potential of Substituted Bromopyridine Methylamines: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of the Bromopyridine Methylamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, prized for its versatile reactivity and its presence in numerous FDA-approved drugs.[1] The strategic incorporation of a bromine atom onto this scaffold introduces a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while also potentially enhancing biological activity through halogen bonding and altered electronic properties. When further functionalized with a methylamine linker, the resulting substituted bromopyridine methylamine scaffold presents a compelling framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the biological activities associated with this chemical class, offering field-proven insights into their synthesis, evaluation, and potential mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer Activity: A Primary Focus of Investigation

Substituted bromopyridine derivatives have demonstrated significant potential as anticancer agents, with the methylamine substituent playing a crucial role in modulating their cytotoxic and antiproliferative effects.[2] The rationale behind exploring this scaffold lies in its ability to interact with various biological targets implicated in cancer progression.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted bromopyridine methylamines is profoundly influenced by the nature and position of substituents on both the pyridine and the amine moieties. Structure-activity relationship (SAR) studies have revealed that the strategic placement of electron-donating or electron-withdrawing groups can significantly impact the compound's potency and selectivity.[1][3] For instance, the introduction of additional aromatic or heterocyclic rings to the methylamine nitrogen can enhance cytotoxic activity by facilitating interactions with hydrophobic pockets in target proteins.[2]

Mechanism of Action: Targeting Key Cellular Pathways

While the precise mechanisms of action for many novel compounds are still under investigation, several substituted pyridine derivatives have been shown to exert their anticancer effects through the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

One prominent target is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The bromopyridine moiety can play a role in binding to the colchicine-binding site of tubulin.

Furthermore, molecular docking studies have suggested that these compounds can bind to and inhibit the activity of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive proliferative signaling.[5]

Experimental Protocols: A Framework for Evaluation

The following protocols provide a standardized approach for the synthesis and biological evaluation of novel substituted bromopyridine methylamine analogs. These self-validating systems are designed to ensure the generation of robust and reproducible data.

General Synthesis of N-Substituted (Bromopyridin-yl)methanamines

A common synthetic route to N-substituted (bromopyridin-yl)methanamines involves the reductive amination of a bromopyridine aldehyde with a primary or secondary amine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted bromopyridine-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.

-

Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2 equivalents), to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted (bromopyridin-yl)methanamine.

A related synthesis involves the reaction of a bromopicolinaldehyde with an aniline derivative to form a Schiff base, which can then be reduced to the corresponding methylamine.[6]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized bromopyridine methylamine derivatives and a positive control (e.g., doxorubicin) for 24-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Other Biological Activities

Beyond their anticancer potential, substituted bromopyridine methylamines have been investigated for a range of other biological activities, highlighting the versatility of this scaffold.

Antibacterial and Antifungal Properties

The pyridine nucleus is a component of many natural and synthetic compounds with antimicrobial properties.[8] The introduction of a bromine atom and a substituted methylamine side chain can enhance the antimicrobial spectrum and potency. These compounds are thought to exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Evaluation of Antimicrobial Activity:

The antimicrobial activity of these compounds can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[9]

Neuroprotective and Anti-inflammatory Potential

Emerging research suggests that certain dihydropyridine derivatives, which share a core structural similarity, possess neuroprotective, antioxidant, and anti-inflammatory properties.[3][10][11][12][13] These activities are often attributed to their ability to scavenge free radicals, modulate inflammatory pathways, and inhibit enzymes like GSK-3β. While more research is needed specifically on bromopyridine methylamines in this context, the potential for neuroprotective and anti-inflammatory applications is an exciting avenue for future investigation.

Data Presentation and Visualization

To facilitate the comparison and interpretation of biological data, it is essential to present quantitative results in a clear and structured format.

Table 1: In Vitro Anticancer Activity of Representative Bromopyridine Methylamine Derivatives

| Compound ID | Substitution Pattern | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| BPM-1 | N-benzyl | 8.5 | 12.1 | 10.3 |

| BPM-2 | N-(4-chlorobenzyl) | 5.2 | 7.8 | 6.5 |

| BPM-3 | N-(3,4-dimethoxybenzyl) | 2.1 | 4.5 | 3.8 |

| Doxorubicin | (Reference) | 0.9 | 1.2 | 1.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Diagrams of Key Workflows and Pathways

Visualizing experimental workflows and signaling pathways can significantly enhance understanding and communication of complex scientific concepts.

Conclusion and Future Directions

Substituted bromopyridine methylamines represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them an attractive area for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to enable the rational design of more potent and selective drug candidates. The exploration of their potential in neuroprotective and anti-inflammatory applications also warrants further investigation. By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation therapies based on the bromopyridine methylamine core.

References

- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.

- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline.

- ResearchGate. (2024).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)

- Molecules. (n.d.).

- Semantic Scholar. (n.d.).

- AMiner. (n.d.).

- PubMed Central. (2020).

- National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

- Arabian Journal of Chemistry. (n.d.). Synthesis, in vitro antimicrobial, anticancer evaluation and QSAR studies of N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides.

- BenchChem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- ResearchGate. (2025).

- Molecules. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- Journal of Pharmaceutical Research International. (2025).

- PubMed Central. (n.d.).

- PubMed. (n.d.). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety.

- PubMed Central. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.

- Molecules. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, <i>in vitro</i> antimicrobial, anticancer evaluation and QSAR studies of <i>N</i>′-(substituted)-4-(butan-2-lideneamino)benzohydrazides - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 11. aminer.org [aminer.org]

- 12. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Architectural Versatility of 3,5-Disubstituted Pyridines: A Technical Guide for Medicinal Chemistry

Foreword: The Enduring Legacy of the Pyridine Ring in Drug Discovery

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a privileged structure in a vast array of pharmaceuticals.[1] This guide delves into a specific, yet remarkably fruitful, area of pyridine chemistry: the 3,5-disubstituted pyridine core. This substitution pattern offers a unique vector for molecular exploration, allowing for the precise tuning of steric and electronic properties to achieve high affinity and selectivity for a diverse range of biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just a review of the field, but a practical guide to the synthesis and application of these versatile molecules.

The Strategic Advantage of the 3,5-Disubstitution Pattern

The arrangement of substituents at the 3 and 5 positions of the pyridine ring creates a distinct chemical and spatial environment. This symmetrical or asymmetrical disposition allows for the projection of pharmacophoric features in a well-defined geometry, crucial for specific interactions with biological macromolecules. Unlike other substitution patterns, the 3,5-disposition can influence the pKa of the pyridine nitrogen, modulate the molecule's dipole moment, and provide vectors for engaging with distinct pockets within a target protein, all while maintaining a degree of conformational rigidity. This inherent architectural advantage has been exploited in the design of potent and selective modulators of various enzymes and receptors.

Synthetic Strategies for Assembling the 3,5-Disubstituted Pyridine Core

The construction of the 3,5-disubstituted pyridine ring is a mature field of organic synthesis, with a variety of reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired complexity of the substituents and the overall synthetic strategy.

Classical Condensation Reactions: The Hantzsch Synthesis

One of the most established methods for constructing the pyridine ring is the Hantzsch pyridine synthesis. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.1 eq.) in ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation: Upon consumption of the starting materials, add an oxidizing agent such as copper(II) nitrate or nitric acid to the reaction mixture and continue to reflux until the dihydropyridine intermediate is fully converted to the pyridine product.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3,5-dicarboethoxy-4-phenylpyridine.

Modern Cross-Coupling Approaches for Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of highly functionalized aromatic systems, including 3,5-disubstituted pyridines. These methods offer a high degree of flexibility and functional group tolerance. A common strategy involves the use of a dihalopyridine scaffold, allowing for sequential and regioselective introduction of different substituents.[3]

-

First Coupling: To a solution of 3,5-dibromopyridine (1.0 eq.) and a boronic acid (1.1 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like sodium carbonate (2.0 eq.).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Isolation: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the 3-aryl-5-bromopyridine intermediate.

-

Second Coupling: Subject the isolated 3-aryl-5-bromopyridine to a second Suzuki-Miyaura coupling with a different boronic acid using similar reaction conditions to introduce the second aryl group at the 5-position.

-

Final Purification: Purify the final product by column chromatography or recrystallization to yield the desired 3,5-diarylpyridine.

Simplified IGF-1R signaling pathway in cancer.

The FGFR signaling pathway is another critical regulator of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a driver in various cancers. [4][5][6][7][8]1H-pyrazolo[3,4-b]pyridine derivatives have been developed as selective and potent FGFR inhibitors.

Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and contribute to cell survival and proliferation. [9][10][11][12][13]3,5-Disubstituted pyrazolo[3,4-c]pyridines have been optimized to yield potent pan-Pim kinase inhibitors.

CDK8 is a transcriptional regulator implicated in several oncogenic signaling pathways, including the Wnt/β-catenin pathway. [14][15][16][17][18]Novel 3,4-disubstituted and related pyridine derivatives have been identified as potent and selective CDK8 inhibitors, demonstrating antiproliferative activity in various tumor cell lines.

| Target | Pyridine Scaffold | Key Structural Features | Reported Activity | Reference |

| IGF-1R | 1H-pyrrolo[2,3-b]pyridine | 3,5-disubstitution with aryl and heteroaryl groups | Nanomolar potency in enzyme and cellular assays | [19][20] |

| FGFR | 1H-pyrazolo[3,4-b]pyridine | 3,5-disubstitution with varied aryl and alkyl groups | Selective and potent inhibition of FGFR | [9] |

| Pim Kinase | 1H-pyrazolo[3,4-c]pyridine | 3,5-disubstitution, often with a methyl group at C-3 | Potent pan-Pim kinase inhibition | [9] |

| CDK8 | Pyridine | Varied substitution patterns to improve ligand efficiency | Nanomolar IC₅₀ values against CDK8/cyclin C | [21] |

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. A series of 3,5-disubstituted pyridines have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. [22][23]These compounds have been shown to be non-toxic to mammalian cells, indicating a selective mode of action. [23]

Antiviral Agents

3,5-Disubstituted-pyrrolo[2,3-b]pyridines have been identified as potent inhibitors of Adaptor-associated kinase 1 (AAK1), a host cell kinase essential for the intracellular trafficking of several viruses, including Dengue and Ebola. [24]This approach of targeting host factors represents a promising strategy for developing broad-spectrum antiviral therapies.

Anti-inflammatory and Neuroprotective Agents

The pyridine nucleus is also found in compounds with anti-inflammatory and neuroprotective properties. Certain pyridine derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase or by modulating inflammatory signaling pathways. [25][26][27][28][29]In the context of neuroprotection, pyridine derivatives have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, through mechanisms such as reducing oxidative stress and inhibiting protein aggregation. [30][31][32][33][34]

Causality in Experimental Design: A Scientist's Perspective

The development of successful 3,5-disubstituted pyridine derivatives is not a matter of serendipity but a result of rational, iterative design. The initial identification of a hit compound, often through high-throughput screening, is merely the starting point. The subsequent lead optimization process is where a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) becomes paramount.

For instance, in the optimization of kinase inhibitors, the pyridine core often serves as a scaffold to orient substituents towards the hinge region and other key pockets of the ATP-binding site. The choice of substituents at the 3 and 5 positions is a deliberate process to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties such as solubility and metabolic stability. This iterative cycle of design, synthesis, and biological evaluation is the engine of drug discovery.

Conclusion and Future Directions

The 3,5-disubstituted pyridine core continues to be a rich source of novel therapeutic agents. Its synthetic tractability and the ability to precisely modulate its properties make it an enduringly attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of compounds with novel mechanisms of action, the exploration of new therapeutic areas, and the application of advanced synthetic methodologies to create even more complex and diverse libraries of these promising molecules. The integration of computational modeling and artificial intelligence in the design process will undoubtedly accelerate the discovery of the next generation of 3,5-disubstituted pyridine-based drugs.

References

-

Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

-

Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

-

Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research. [Link]

-

FGF/FGFR signaling pathway involved resistance in various cancer types. Cell Communication and Signaling. [Link]

-

PIM Kinase as an Executional Target in Cancer. PubMed Central. [Link]

-

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]

-

Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies. PubMed Central. [Link]

-

Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. NIH. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]

-

Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]

-

Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers. [Link]

-

Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. IntechOpen. [Link]

-

PIM Kinase as an Executional Target in Cancer. Semantic Scholar. [Link]

-

Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers. [Link]

-

CDK8 as a Therapeutic Target for Cancers and Recent Developments in Discovery of CDK8 Inhibitors. PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. PubMed. [Link]

-

Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]

-

CDK8-Novel Therapeutic Opportunities. MDPI. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research. [Link]

-

Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. The Journal of Organic Chemistry. [Link]

-

Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. PNAS. [Link]

-

Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. ACS Publications. [Link]

-

Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]

-

One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. ACS Publications. [Link]

-

Neuroprotective Effects Of A Novel Synthesized Pyridine Compound On The Dopaminergic Neurons In The Substantia Nigra. Globe Thesis. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

-

Synthesis of 3,5-bis(2-indolyl)pyridine and 3-[(2-indolyl)-5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents. Semantic Scholar. [Link]

-

Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

-

Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. PubMed. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis Online. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PubMed Central. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]

- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]

- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]

- 16. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]